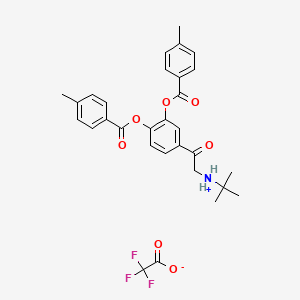
(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate typically involves multiple steps. The process begins with the preparation of the beta-oxo-3,4-bis(p-toluoyloxy)phenethyl intermediate, which is then reacted with tert-butylamine and trifluoroacetic acid to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for investigating biological pathways.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the context of its use and the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyl)(beta-hydroxy-3,4-bis(p-toluoyloxy)phenethyl)ammonium methanesulphonate: This compound shares a similar core structure but differs in its functional groups and counterion.
tert-Butyl Trifluoroacetate: While not identical, this compound shares the tert-butyl and trifluoroacetate components, making it a useful comparison for understanding the unique properties of (tert-Butyl)(beta-oxo-3,4-bis(p-toluoyloxy)phenethyl)ammonium trifluoroacetate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering versatility and potential for innovation .
Properties
CAS No. |
94107-63-8 |
|---|---|
Molecular Formula |
C30H30F3NO7 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
[2-[3,4-bis[(4-methylbenzoyl)oxy]phenyl]-2-oxoethyl]-tert-butylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C28H29NO5.C2HF3O2/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21;3-2(4,5)1(6)7/h6-16,29H,17H2,1-5H3;(H,6,7) |
InChI Key |
TUINJTHHEYURGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)C[NH2+]C(C)(C)C)OC(=O)C3=CC=C(C=C3)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)
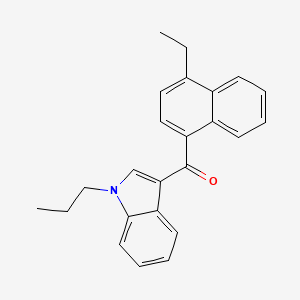

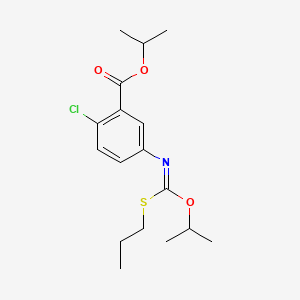
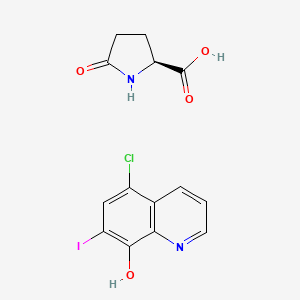
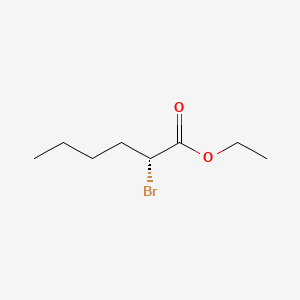

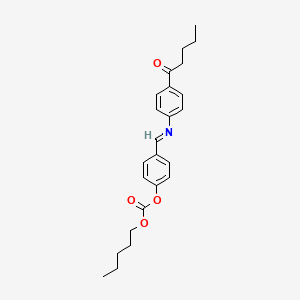

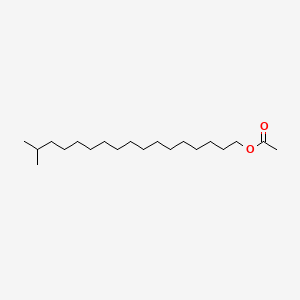
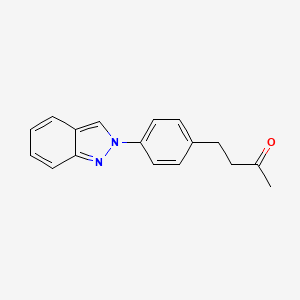

![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)

